Product packaging for 2,4b(1H)-Phenanthrenediol, 7-ethenyl-2,3,4,4a,5,6,7,9,10,10a-decahydro-1,1,4a,7-tetramethyl-, [2S-(2I+/-,4aI+/-,4bI(2),7I(2),10aI(2))]-(Cat. No.:CAS No. 150943-96-7)

2,4b(1H)-Phenanthrenediol, 7-ethenyl-2,3,4,4a,5,6,7,9,10,10a-decahydro-1,1,4a,7-tetramethyl-, [2S-(2I+/-,4aI+/-,4bI(2),7I(2),10aI(2))]-

Cat. No.: B1433334
CAS No.: 150943-96-7
M. Wt: 304.5 g/mol
InChI Key: RGLTYROISYBKIW-CZKCSJLSSA-N
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Description

Oryzalexin E is a labdane-related diterpenoid phytoalexin first isolated from ultraviolet (UV)-irradiated rice leaves . As a specialized antimicrobial metabolite, it plays a crucial role in the innate immune response of rice (Oryza sativa L.) against fungal pathogens, such as the devastating rice blast fungus (Magnaporthe oryzae) . Its biosynthesis is a hallmark of induced plant defense, activated by both biotic stress (pathogen attack) and abiotic stress (like UV exposure) . The compound is part of the oryzalexin family, which is derived from the ent-sandaracopimaradiene diterpene backbone, and is structurally defined as an isopimara-8,(14),15-diene-3β,9α-diol . The enzymatic pathway for Oryzalexin E has been meticulously characterized, involving a defined two-step hydroxylation process. The biosynthesis is initiated by the cytochrome P450 monooxygenase CYP701A8, which catalyzes C3α-hydroxylation of the precursor ent-sandaracopimaradiene. The resulting intermediate, 3α-hydroxy-ent-sandaracopimaradiene, is then specifically hydroxylated at the C9β position by the enzyme oryzalexin E synthase, encoded by CYP76M6 . This distinct regiochemistry differentiates it from the biosynthesis of the related phytoalexin oryzalexin D, which is catalyzed by the paralogous enzyme CYP76M8 . For researchers in plant pathology and agricultural science, Oryzalexin E serves as a critical reference standard and investigative tool. Its primary research value lies in elucidating the complex chemical defense mechanisms of cereal crops, studying the biosynthetic pathways of diterpenoid phytoalexins, and screening for natural antimicrobial agents . Studies of this and related phytoalexins are foundational for developing strategies to enhance crop resistance and resilience, contributing to global food security . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1433334 2,4b(1H)-Phenanthrenediol, 7-ethenyl-2,3,4,4a,5,6,7,9,10,10a-decahydro-1,1,4a,7-tetramethyl-, [2S-(2I+/-,4aI+/-,4bI(2),7I(2),10aI(2))]- CAS No. 150943-96-7

Properties

CAS No.

150943-96-7

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(2S,4aS,4bR,7R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

InChI

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19-,20+/m0/s1

InChI Key

RGLTYROISYBKIW-CZKCSJLSSA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)C=C

Canonical SMILES

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C

melting_point

123-124°C

physical_description

Solid

Synonyms

oryzalexin E

Origin of Product

United States

Biosynthetic Pathways of Oryzalexin E

Upstream Precursor Metabolism

The journey to oryzalexin E begins with the synthesis of its universal precursor, a 20-carbon molecule that serves as the backbone for all diterpenoids in plants.

(E,E,E)-Geranylgeranyl Diphosphate (B83284) (GGPP) as the Universal Diterpenoid Precursor

The biosynthesis of all diterpenoids, including oryzalexin E, originates from the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.govjmb.or.krresearchgate.netresearchgate.netoup.com GGPP is formed from the condensation of three molecules of isopentenyl diphosphate (IPP) and one molecule of its isomer, dimethylallyl diphosphate (DMAPP). jmb.or.krnih.gov This fundamental building block is then available for the subsequent cyclization reactions that create the diverse array of diterpenoid skeletons. jmb.or.kr

Role of the Plastidic Methylerythritol Phosphate (MEP) Pathway

In plants, the synthesis of IPP and DMAPP, the essential five-carbon precursors for GGPP, occurs through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidic 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govfrontiersin.orgfrontiersin.org The biosynthesis of diterpenoid phytoalexins in rice, such as oryzalexin E, is supplied by the MEP pathway, which operates within the plastids. mdpi.comnih.gov This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of seven enzymatic steps to produce IPP and DMAPP. nih.gov Studies have shown that the elicitor-induced activation of genes in the MEP pathway is crucial for supplying the necessary precursors for phytoalexin production in rice. nih.gov

Core Diterpenoid Cyclization

The linear GGPP molecule undergoes a series of cyclization reactions to form the characteristic polycyclic structure of diterpenoids.

Copalyl Diphosphate Synthases (CPSs) and Kaurene Synthase-Like (KSLs) Enzymes

The initial cyclization of GGPP is catalyzed by a class of enzymes known as diterpene cyclases, specifically copalyl diphosphate synthases (CPSs). nih.govnih.gov These are class II diterpene cyclases that convert GGPP into a bicyclic intermediate called copalyl diphosphate (CPP). nih.gov In rice, there are multiple CPS genes with distinct functions. For the biosynthesis of oryzalexins A-F, OsCPS2 is the relevant enzyme, producing ent-copalyl diphosphate (ent-CPP). nih.govoup.comtandfonline.comresearchgate.net

Following the action of CPS, a second class of enzymes, the class I diterpene synthases known as ent-kaurene (B36324) synthase-like (KSL) enzymes, catalyze further cyclization of the CPP intermediate. nih.govmdpi.com These enzymes are responsible for creating the diverse tricyclic and tetracyclic skeletons of diterpenoids.

Formation of ent-Sandaracopimaradiene (B1252091)

For the oryzalexin biosynthetic pathway, the specific KSL enzyme involved is OsKS10 (also known as ent-sandaracopimaradiene synthase). qmul.ac.ukgenome.jp This enzyme acts on ent-CPP to produce the tricyclic diterpene olefin, ent-sandaracopimaradiene. nih.govmdpi.com This compound serves as the direct precursor for the oryzalexin family of phytoalexins. mdpi.comqmul.ac.ukgenome.jpmdpi.com The formation of ent-sandaracopimaradiene is a key branching point, committing the metabolic flux towards the production of oryzalexins. nih.gov

Cytochrome P450-Mediated Hydroxylations in Oryzalexin E Elaboration

The final steps in the biosynthesis of oryzalexin E involve a series of oxidative modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govoup.comportlandpress.com These enzymes are typically located on the endoplasmic reticulum. nih.gov

The production of oryzalexin E from ent-sandaracopimaradiene is a two-step hydroxylation process. The first hydroxylation occurs at the C3α position of ent-sandaracopimaradiene, a reaction catalyzed by the enzyme OsCYP701A8. nih.govmdpi.commdpi.com This creates the intermediate 3α-hydroxy-ent-sandaracopimaradiene. nih.govmdpi.com

Subsequently, a second hydroxylation is catalyzed by a different P450 enzyme, OsCYP76M6, also known as oryzalexin E synthase. mdpi.comkegg.jpuniprot.org This enzyme specifically hydroxylates the C9β position of 3α-hydroxy-ent-sandaracopimaradiene, yielding the final product, oryzalexin E (3α,9β-dihydroxy-ent-sandaracopimaradiene). nih.govmdpi.comportlandpress.comnih.gov Interestingly, a related enzyme, OsCYP76M8, can hydroxylate the C7β position of the same intermediate to produce oryzalexin D, demonstrating the distinct and non-redundant roles of these enzymes in determining the final phytoalexin profile. nih.govportlandpress.comnih.gov

Table 1: Key Enzymes in Oryzalexin E Biosynthesis

Enzyme ClassSpecific Enzyme (Rice)SubstrateProductFunction
Diterpene Synthase (Class II)OsCPS2 (ent-Copalyl Diphosphate Synthase)(E,E,E)-Geranylgeranyl Diphosphate (GGPP)ent-Copalyl Diphosphate (ent-CPP)Initial cyclization of the universal diterpenoid precursor.
Diterpene Synthase (Class I)OsKS10 (ent-Sandaracopimaradiene Synthase)ent-Copalyl Diphosphate (ent-CPP)ent-SandaracopimaradieneFormation of the core tricyclic skeleton of oryzalexins.
Cytochrome P450OsCYP701A8ent-Sandaracopimaradiene3α-hydroxy-ent-sandaracopimaradieneInitial hydroxylation of the diterpene skeleton.
Cytochrome P450OsCYP76M6 (Oryzalexin E Synthase)3α-hydroxy-ent-sandaracopimaradieneOryzalexin EFinal hydroxylation to produce oryzalexin E.

The Chemical Compound Oryzalexin E

Oryzalexin E is a diterpenoid phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to pathogen infection or other stress factors. tandfonline.comresearchgate.net Found in rice (Oryza sativa), it plays a role in the plant's defense mechanisms. nih.govmdpi.com The biosynthesis of oryzalexin E involves a series of enzymatic reactions that modify a common precursor, leading to the formation of this specific protective compound. nih.govmdpi.com

The production of oryzalexin E in rice is a multi-step process involving several key enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.govnih.gov The pathway begins with the diterpene hydrocarbon precursor, ent-sandaracopimaradiene. nih.govnih.gov

Initial C3α-Hydroxylation of ent-Sandaracopimaradiene by OsCYP701A8

The first committed step in the biosynthesis of oryzalexin E is the hydroxylation of ent-sandaracopimaradiene at the C3α position. nih.govnih.gov This reaction is catalyzed by the cytochrome P450 enzyme OsCYP701A8. nih.govmdpi.com This initial hydroxylation is a crucial priming step, as the resulting intermediate, 3α-hydroxy-ent-sandaracopimaradiene, is the substrate for the subsequent enzyme in the pathway. nih.govnih.gov The C3α-hydroxylation is considered the primary route for oryzalexin biosynthesis due to the higher abundance of 3α-hydroxy-ent-sandaracopimaradiene compared to other potential intermediates in planta. nih.gov

Regiospecific C9β-Hydroxylation by OsCYP76M6 Leading to Oryzalexin E

Following the initial hydroxylation, the intermediate 3α-hydroxy-ent-sandaracopimaradiene undergoes a second hydroxylation. The enzyme OsCYP76M6, another cytochrome P450, specifically hydroxylates the C9β position of the intermediate. nih.govnih.govnih.gov This regiospecific reaction is the final step in the formation of oryzalexin E, which is chemically defined as 3α,9β-dihydroxy-ent-sandaracopimaradiene. nih.govmdpi.com The specificity of OsCYP76M6 for the C9β position is critical in distinguishing the synthesis of oryzalexin E from other related oryzalexins. nih.govnih.gov

Distinct Roles of Related Cytochrome P450s

The biosynthesis of oryzalexins highlights the specific and non-redundant roles of different cytochrome P450 enzymes. nih.gov While OsCYP76M6 is responsible for producing oryzalexin E, a related enzyme, OsCYP76M8, also acts on the same 3α-hydroxy-ent-sandaracopimaradiene precursor. nih.govnih.gov However, OsCYP76M8 catalyzes hydroxylation at the C7β position, leading to the production of oryzalexin D (3α,7β-dihydroxy-ent-sandaracopimaradiene). nih.govnih.gov This demonstrates how two closely related enzymes can have distinct product outcomes, thereby diversifying the array of defensive compounds the plant can produce from a common intermediate. nih.gov

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in oryzalexin E biosynthesis are localized in different subcellular compartments. Diterpene biosynthesis is initiated in the plastids, where the precursor ent-sandaracopimaradiene is produced. nih.gov Bioinformatic analyses suggest that OsCYP701A8, which catalyzes the first hydroxylation step, is also targeted to the plastid. nih.gov This co-localization likely provides the enzyme with preferential access to its substrate. nih.gov In contrast, cytochrome P450 enzymes like OsCYP76M6 and OsCYP76M8 are typically localized to the endoplasmic reticulum. nih.gov

Genomic Organization of Biosynthetic Genes

The genes responsible for producing diterpenoid phytoalexins in rice, including oryzalexin E, often exhibit a notable genomic organization.

Identification of Gene Clusters Involved in Diterpenoid Phytoalexin Production

In rice, the genes for diterpenoid phytoalexin biosynthesis are frequently found organized in clusters on the chromosomes. tandfonline.combiorxiv.org For example, genes for the major phytoalexins, phytocassanes and momilactones, are located in clusters on chromosomes 2 and 4, respectively. tandfonline.comoup.com The gene encoding OsCYP76M6 (oryzalexin E synthase) is located on chromosome 2, within a cluster of genes involved in diterpenoid biosynthesis. oup.comoup.com This clustering includes genes for diterpene synthases (CPS and KSL) and other cytochrome P450s. biorxiv.orgoup.com

Implications for Pathway Evolution

Molecular Regulation of Oryzalexin E Biosynthesis

Elicitor-Induced Accumulation

The biosynthesis and subsequent accumulation of oryzalexin E are triggered by external stimuli known as elicitors. These can be of biological origin (biotic) or from non-biological sources (abiotic).

Biotic Elicitors (e.g., Fungal Pathogen Components like Chitin (B13524) Oligosaccharides)

Biotic elicitors are molecules derived from living organisms, often pathogens, that signal the plant to activate its defense mechanisms. A primary example in rice is the recognition of chitin, a major component of fungal cell walls.

When a fungal pathogen like Magnaporthe oryzae (the rice blast fungus) attempts to infect a rice plant, fragments of its cell wall, specifically chitin oligosaccharides, are perceived by the plant's immune system. plos.orgnih.gov This recognition is a critical first step in initiating a defense response that includes the production of phytoalexins like oryzalexin E. plos.org

Research has shown that the application of chitin elicitors to suspension-cultured rice cells leads to the accumulation of diterpenoid phytoalexins. plos.orgtandfonline.com While momilactones and phytocassanes are often the major diterpenoids produced in these conditions, oryzalexins are also part of this induced chemical defense arsenal. nih.gov The perception of these chitin fragments is mediated by specific receptor proteins on the plant cell surface, which then triggers downstream signaling pathways. plos.orgiastate.edu

Abiotic Elicitors (e.g., UV Irradiation, Copper Chloride, Methyl Jasmonate)

Abiotic elicitors are non-biological stress factors that can also induce phytoalexin production. Several such elicitors have been shown to trigger the accumulation of oryzalexins and other related compounds in rice.

UV Irradiation: Exposure to ultraviolet (UV) light is a well-documented abiotic stress that induces the biosynthesis of a range of phytoalexins in rice, including oryzalexin E. tandfonline.commdpi.comjst.go.jp Oryzalexin E, along with its structural relative oryzalexin F, was originally isolated from rice leaves that had been irradiated with UV light. nih.govnih.govdntb.gov.ua This response suggests a role for these compounds in protecting the plant from UV-induced damage.

Copper Chloride (CuCl₂): Heavy metal salts, such as copper chloride, are known to elicit defense responses in plants. mdpi.com Treatment of rice leaves with CuCl₂ has been shown to induce the production of various phytoalexins. cabidigitallibrary.orgmdpi.com While the primary focus has often been on momilactones and sakuranetin, this stress response generally includes the activation of diterpenoid phytoalexin pathways, and reliable elicitation of oryzalexins for analytical purposes has been achieved using CuCl₂ in hydroponically grown seedlings. cabidigitallibrary.orgoup.com

Methyl Jasmonate (MeJA): Methyl jasmonate is a plant signaling molecule, often considered a phytohormone, that plays a crucial role in mediating responses to both biotic and abiotic stresses. mdpi.com Exogenous application of jasmonic acid or its methyl ester can induce the production of phytoalexins in rice leaves. cabidigitallibrary.orgoup.com This induction is part of a broader defense signaling network where jasmonates act as key transducers, activating the expression of defense-related genes, including those responsible for the biosynthesis of diterpenoid phytoalexins. mdpi.commdpi.com

Table 1: Elicitors of Oryzalexin E and Related Phytoalexins in Rice

Elicitor TypeSpecific ElicitorObserved EffectReferences
BioticChitin Oligosaccharides (from fungal pathogens)Induces accumulation of diterpenoid phytoalexins, including oryzalexins, in rice cells. tandfonline.com, plos.org
AbioticUV IrradiationInduces accumulation of oryzalexins A-F in rice leaves. Oryzalexin E was first isolated from UV-irradiated leaves. tandfonline.com, mdpi.com, nih.gov, jst.go.jp
Copper Chloride (CuCl₂)Induces general phytoalexin production; used for reliable elicitation of oryzalexins. cabidigitallibrary.org, oup.com
Methyl Jasmonate (MeJA)Induces the production of diterpenoid phytoalexins as part of the jasmonate signaling pathway. cabidigitallibrary.org, oup.com, mdpi.com

Transcriptional Regulatory Networks

The accumulation of oryzalexin E is ultimately controlled by the activation of genes encoding the biosynthetic enzymes. This genetic regulation is managed by complex networks involving transcription factors, signaling cascades, and receptor proteins.

Roles of Transcription Factors (e.g., bZIP, WRKY, bHLH Families)

Transcription factors (TFs) are proteins that bind to specific DNA sequences in the promoter regions of genes, thereby controlling their rate of transcription. Several families of TFs are implicated in regulating the biosynthesis of diterpenoid phytoalexins in rice.

bZIP (basic leucine (B10760876) zipper) Transcription Factors: The bZIP family of TFs plays a significant role in plant defense. In rice, the bZIP transcription factor OsTGAP1 has been identified as a key regulator of diterpenoid phytoalexin biosynthesis. tandfonline.commdpi.com It is believed to control the coordinated expression of clustered biosynthetic genes. tandfonline.com Overexpression of OsTGAP1 leads to the hyper-accumulation of these defensive compounds. tandfonline.com Another bZIP factor, OsbZIP79, has been shown to suppress the production of diterpenoid phytoalexins, indicating a complex interplay of positive and negative regulation within this family. nih.gov

WRKY Transcription Factors: The WRKY family is one of the most important groups of TFs involved in plant stress responses. OsWRKY45 is a central regulator in rice defense, and its activity has been linked to the induction of diterpenoid phytoalexin biosynthetic genes following pathogen infection. cirad.frnih.gov Another factor, OsWRKY62, is also thought to be involved in the transcriptional regulation of genes related to diterpenoid phytoalexin biosynthesis. nih.gov

bHLH (basic helix-loop-helix) Transcription Factors: Members of the bHLH family are also crucial regulators. A bHLH factor named DPF (Diterpenoid Phytoalexin Factor) has been identified as a master regulator of diterpenoid phytoalexin biosynthesis in rice. mdpi.comnih.gov Additionally, OsbHLH5 has been identified as a positive regulator of both phenolamide and diterpenoid phytoalexin biosynthesis. mdpi.com More recently, OsbHLH025 has been shown to respond to stimuli like blast fungus infection and UV light, and it directly binds to the promoters of key biosynthetic genes. nih.gov

Involvement of Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are crucial signaling pathways that convert external stimuli into cellular responses. In rice, a specific MAPK cascade, consisting of OsMKK4 (a MAPKK) and its downstream targets OsMPK3 and OsMPK6 (MAPKs), plays an essential role in the elicitor-induced production of diterpenoid phytoalexins. tandfonline.comnih.govnih.gov

Recognition of a MAMP like chitin triggers the activation of this cascade. nih.gov The activated OsMKK4-OsMPK3/OsMPK6 pathway then upregulates the expression of many genes involved in diterpenoid phytoalexin biosynthesis. nih.gov Studies have also implicated another MAPKK, OsMKK6, in regulating the expression of phytoalexin biosynthetic genes in response to UV stress, though its role may be more specific to certain classes of phytoalexins like momilactones and phytocassanes. nih.gov

Receptor-Mediated Signaling in Phytoalexin Induction (e.g., OsCERK1)

The entire defense response begins with the perception of elicitors at the cell surface. In rice, the recognition of chitin oligosaccharides is a well-studied example of receptor-mediated signaling. This process involves two key proteins:

OsCEBiP (Chitin Elicitor Binding Protein): A plasma membrane protein that directly binds to chitin fragments but lacks an intracellular signaling domain. plos.orgiastate.edu

OsCERK1 (Chitin Elicitor Receptor Kinase): A receptor-like kinase that forms a complex with OsCEBiP upon chitin binding. plos.orgnih.gov

The formation of this OsCEBiP-OsCERK1 complex is the critical event that initiates downstream signaling. plos.org This activation triggers intracellular responses, including the MAPK cascade, leading to the transcriptional activation of defense genes. plos.orgtandfonline.com Experiments using RNA interference to silence OsCERK1 have shown a severe reduction in the accumulation of diterpenoid phytoalexins following elicitor treatment, confirming its essential role in this signaling pathway. plos.orgiastate.edu

Table 2: Key Regulatory Components in Oryzalexin E Biosynthesis

Regulatory LevelComponentFamily/TypeFunctionReferences
Transcription FactorsOsTGAP1bZIPKey positive regulator of diterpenoid phytoalexin biosynthetic gene clusters. tandfonline.com, mdpi.com
OsWRKY45WRKYRegulates expression of diterpenoid phytoalexin genes in response to pathogens. cirad.fr, nih.gov
DPF / OsbHLH025bHLHMaster regulators of diterpenoid phytoalexin biosynthesis. mdpi.com, nih.gov, nih.gov
Signaling CascadesOsMKK4MAPKKForm a cascade that activates the expression of phytoalexin biosynthetic genes upon elicitor recognition. tandfonline.com, nih.gov, nih.gov
OsMPK3 / OsMPK6MAPK
Receptor SignalingOsCERK1Receptor KinaseEssential for perceiving chitin elicitors and initiating the downstream signaling cascade for phytoalexin production. plos.org, nih.gov, iastate.edu

Genetic Control of Oryzalexin E Production and Variation in Rice Cultivars

The production of oryzalexin E is governed by specific genes within the rice genome, and the variation in the expression and function of these genes across different rice cultivars leads to significant differences in accumulation levels.

Key genes involved in the biosynthesis of oryzalexin E have been identified. The pathway relies on precursors synthesized by enzymes such as OsCPS2 (ent-copalyl diphosphate (B83284) synthase 2) , which is responsible for producing intermediates for the oryzalexin A-F family of compounds. oup.com The final, defining step in oryzalexin E synthesis is catalyzed by Oryzalexin E synthase (CYP76M6) . uniprot.org This cytochrome P450 monooxygenase performs a specific hydroxylation of the precursor 3-alpha-hydroxy-ent-sandaracopimaradiene to form oryzalexin E. uniprot.org

The expression of these biosynthetic genes is tightly regulated, often being induced by external stressors like pathogen attack or UV radiation. tandfonline.com This regulation is orchestrated by various transcription factors, including those from the WRKY, bHLH, and bZIP families. nih.govfrontiersin.org These regulatory proteins bind to specific promoter regions of the biosynthetic genes, activating their transcription. nih.gov A key regulator identified for diterpenoid phytoalexin pathways is OsTGAP1 , a bZIP transcription factor that coordinates the expression of entire gene clusters responsible for producing these defense compounds. tandfonline.com

Significant variation in phytoalexin production exists among different rice varieties, which can be attributed to the genetic diversity within these biosynthetic and regulatory genes. escholarship.orgresearchgate.net This leads to the classification of rice cultivars into different "chemotypes" based on their ability to produce certain phytoalexins. researchgate.net Detailed studies on oryzalexin A production provide a clear model for this genetic variation. For example, the japonica cultivar 'Nipponbare' is a known accumulator of oryzalexin A, while the indica cultivar 'Kasalath' is a non-accumulator. researchgate.net Quantitative Trait Locus (QTL) mapping using progeny from a cross between these two cultivars identified a region on chromosome 12 responsible for this trait difference. researchgate.netresearchgate.net The lack of accumulation in 'Kasalath' was directly linked to the suppressed expression of a key pathway gene, OsKSL10. researchgate.net

Similar genetic and expression-level polymorphisms in genes like CYP76M6 or their regulators are presumed to be the cause of variations in oryzalexin E accumulation observed across the diverse spectrum of indica and japonica rice cultivars. escholarship.orgmdpi.com Investigations into the world's rice germplasm have revealed that the capacity to produce oryzalexins is not confined to one subspecies, being present in both japonica and indica varieties, as well as in Oryza rufipogon, the wild progenitor of cultivated rice. researchgate.net This suggests a complex evolutionary history for this defense trait, with the underlying genes having been maintained or lost in various lineages during domestication and breeding. researchgate.net

Table of Mentioned Compounds

Biological Functions and Mechanisms of Action of Oryzalexin E As a Phytoalexin

Antimicrobial Activity Against Plant Pathogens

Oryzalexin E demonstrates notable antimicrobial properties, particularly against fungal pathogens that threaten rice cultivation. nih.govmdpi.com As a phytoalexin, its primary role is to act as a toxin or inhibitor against these microorganisms. nih.gov

Research has confirmed the efficacy of oryzalexins against several significant rice pathogens. Studies have shown that oryzalexins inhibit the growth of various fungal species, including Pyricularia oryzae (now more commonly known as Magnaporthe oryzae), the causative agent of rice blast disease, and Bipolaris oryzae, which causes brown spot. nih.govmdpi.com The accumulation of oryzalexin E, along with other phytoalexins like oryzalexin S, has been observed in response to blast infections, indicating its direct involvement in defending against the disease. researchgate.net The inhibitory actions of these compounds are a critical aspect of the plant's ability to resist fungal invasion. mdpi.commdpi.com

The antimicrobial mechanism of oryzalexin E involves the disruption of key fungal development processes. Specifically, it has been shown to inhibit both the germination of fungal spores and the subsequent growth of mycelia. nih.govapsnet.orgapsnet.org By preventing spores from germinating, oryzalexin E stops the infection at a very early stage. If germination does occur, it can impede the growth of the fungal hyphae, limiting the pathogen's ability to colonize plant tissues. cropj.comjmb.or.kr

One study quantified the effect of oryzalexin E on the spore germination of Pyricularia oryzae, reporting an ED₅₀ (effective dose for 50% inhibition) value of 62.5 ppm. nih.gov This demonstrates a potent inhibitory effect on a crucial stage of the fungal life cycle.

CompoundTarget PathogenActivityED₅₀ Value
Oryzalexin EPyricularia oryzaeSpore Germination Inhibition62.5 ppm

This table presents the effective dose of Oryzalexin E required to inhibit 50% of spore germination in the specified pathogen, based on available research data. nih.gov

Efficacy Against Fungal Pathogens (e.g., Magnaporthe oryzae, Pyricularia oryzae, Bipolaris oryzae)

Involvement in Plant Stress Response and Adaptation

Oryzalexin E is part of a broader class of labdane-related diterpenoid phytoalexins that are crucial for helping rice respond and adapt to both biotic and abiotic stresses. nih.govresearchgate.net These compounds, including momilactones, phytocassanes, and oryzalexins, form a powerful chemical defense arsenal. mdpi.com The synthesis of oryzalexin E is triggered by various stress stimuli, not limited to pathogen infection. nih.govmdpi.com This indicates its role as a general stress-response molecule, helping the plant to adapt and survive under a range of adverse environmental conditions. nih.govmdpi.com

Synergistic Interactions with Other Defense Metabolites

The defensive capabilities of oryzalexin E can be enhanced through interactions with other metabolites within the plant's chemical defense system. Evidence suggests that the regulation and accumulation of different classes of phytoalexins are coordinated, potentially leading to synergistic or additive effects. mdpi.comwhiterose.ac.uk For instance, the transcription factor OsbHLH5 has been found to synergistically and positively regulate the accumulation of both diterpenoid phytoalexins (like oryzalexin E) and phenolamides in rice. mdpi.com Furthermore, studies have shown that under certain conditions, such as treatment with iron, a "superinduction" of various phytoalexin biosynthetic genes occurs, leading to a heightened accumulation of diterpenoids and other defense compounds like sakuranetin. biorxiv.org This coordinated upregulation suggests a complex, interactive defense network where multiple compounds work together to provide a more robust resistance against pathogens. biorxiv.org

Advanced Research Methodologies and Future Directions in Oryzalexin E Studies

Applications of Metabolic Engineering and Synthetic Biology

Metabolic engineering and synthetic biology offer powerful tools for the detailed investigation and potential large-scale production of oryzalexin E. These approaches allow for the reconstruction of biosynthetic pathways in heterologous hosts and provide avenues for enhancing the production of this important phytoalexin.

The elucidation of the oryzalexin E biosynthetic pathway has been significantly advanced through the use of heterologous expression systems, particularly the bacterium Escherichia coli. nih.govportlandpress.comresearchgate.net This synthetic biology approach involves the functional expression of codon-optimized genes encoding cytochrome P450 enzymes (CYPs) from rice to reconstitute the pathway in a microbial host. nih.govportlandpress.comresearchgate.net This strategy overcomes the challenges of working with complex plant systems and allows for the precise characterization of individual enzymatic steps.

A key breakthrough in understanding oryzalexin E biosynthesis was the demonstration that its production involves sequential hydroxylation reactions catalyzed by distinct CYPs. nih.govportlandpress.com Researchers co-expressed Oryza sativa CYPs in engineered E. coli strains capable of producing the precursor molecule, ent-sandaracopimaradiene (B1252091). nih.gov These studies revealed that the biosynthesis proceeds via an initial C3α hydroxylation of ent-sandaracopimaradiene by the enzyme OsCYP701A8. nih.govmdpi.com Subsequently, the enzyme OsCYP76M6 catalyzes a hydroxylation at the C9β position of the 3α-hydroxy-ent-sandaracopimaradiene intermediate, yielding oryzalexin E. nih.govportlandpress.commdpi.com This contrasts with the production of the related compound, oryzalexin D, where OsCYP76M8 hydroxylates the C7β position of the same intermediate. nih.govportlandpress.commdpi.com

The use of E. coli as a host system has not only been crucial for identifying the function of these enzymes but also for producing sufficient quantities of oryzalexin E for structural confirmation by methods like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net By supplementing the engineered E. coli with mevalonate (B85504), researchers significantly increased the metabolic flux towards terpenoid synthesis, boosting the yield of the final product. nih.gov

Table 1: Key Enzymes in Oryzalexin E Biosynthesis Elucidated via Heterologous Expression

EnzymeGeneFunction in Oryzalexin E PathwayOrganism
OsCYP701A8CYP701A8Catalyzes the initial C3α hydroxylation of ent-sandaracopimaradiene. nih.govmdpi.comOryza sativa
OsCYP76M6CYP76M6Catalyzes the subsequent C9β hydroxylation to produce oryzalexin E. nih.govportlandpress.comuniprot.orgOryza sativa

This table summarizes the functions of key cytochrome P450 enzymes involved in the biosynthesis of oryzalexin E, as determined through heterologous expression studies in E. coli.

The knowledge gained from pathway elucidation opens up significant biotechnological possibilities for enhancing phytoalexin production. Metabolic engineering strategies can be applied to both the native rice plant and microbial production platforms. mdpi.comnih.gov In rice, the overexpression of key biosynthetic genes, such as those encoding OsCYP701A8 and OsCYP76M6, could lead to increased accumulation of oryzalexin E, potentially bolstering the plant's defense against pathogens. mdpi.comnih.gov

Furthermore, the successful reconstitution of the oryzalexin E pathway in E. coli demonstrates the feasibility of using microbial fermentation to produce this and other related diterpenoids. nih.govresearchgate.netnih.gov This approach offers a scalable and controllable method for producing large quantities of the compound for agricultural or pharmaceutical research and application, independent of the constraints of plant cultivation. nih.gov Further optimization of the microbial host, for instance by enhancing precursor supply or fine-tuning enzyme expression levels, could lead to commercially viable production systems. nih.goviastate.edu

Heterologous Expression Systems for Pathway Elucidation (e.g., E. coli)

Genetic and Genomic Approaches for Functional Characterization

Parallel to synthetic biology, genetic and genomic approaches in rice are indispensable for understanding the in-planta function and regulation of oryzalexin E.

Reverse genetics, employing gene knockout and overexpression techniques, provides direct evidence for the role of specific genes in oryzalexin E biosynthesis and its contribution to plant defense. oup.comfrontiersin.org Creating knockout mutants for genes like OsCPS4, which is involved in the biosynthesis of the precursor for a different class of phytoalexins, has been shown to alter the plant's susceptibility to pathogens like Xanthomonas oryzae. oup.com While direct knockout studies for oryzalexin E-specific genes like CYP76M6 are a logical next step, the existing research on related pathways underscores the power of this approach. oup.com For example, knocking down or knocking out genes involved in diterpenoid biosynthesis can confirm their role in producing specific phytoalexins and allows for the assessment of the resulting phenotype upon pathogen challenge. oup.com

Conversely, overexpressing key biosynthetic genes is another strategy to probe their function. nih.govfrontiersin.org For instance, overexpressing a transcription factor that regulates phytoalexin biosynthetic genes can lead to the accumulation of these defensive compounds, providing insights into their regulatory networks and their capacity to enhance disease resistance. mdpi.comresearchgate.net

Quantitative Trait Loci (QTL) analysis is a powerful genetic tool to identify regions of the genome that are associated with variation in a complex, quantitative trait, such as the amount of phytoalexin produced. springernature.comfrontiersin.org This method involves screening a mapping population (e.g., an F2 population from a cross between two diverse parents) for both the trait of interest and the variation at molecular markers across the genome. frontiersin.org By linking the phenotypic data (oryzalexin levels) with the genotypic data, researchers can pinpoint specific chromosomal regions (QTLs) that control the trait.

While specific QTL analyses for oryzalexin E production are not yet widely reported, studies on related traits, such as allelopathy and grain quality in rice, have successfully used this method to identify influential genetic loci. frontiersin.orgcabidigitallibrary.org Applying QTL mapping to oryzalexin E production could uncover novel genes and regulatory elements that influence its biosynthesis, providing new targets for marker-assisted selection in breeding programs aimed at enhancing disease resistance in rice.

Transcriptomic profiling, particularly through RNA sequencing (RNA-Seq), offers a global view of gene expression changes in both the plant and the pathogen during their interaction. signiosbio.comscienceasia.orgnih.gov This technology allows for the simultaneous monitoring of the expression levels of thousands of genes, providing a snapshot of the molecular battle between host and pathogen. plos.org

In the context of oryzalexin E, RNA-Seq has been used to study the response of rice to infection by pathogens like the blast fungus, Magnaporthe oryzae. nih.govplos.org These studies have shown that upon pathogen attack, there is a significant upregulation of genes involved in phytoalexin biosynthesis, including those in the diterpenoid pathway leading to oryzalexins. plos.org By comparing gene expression profiles in compatible (disease-causing) and incompatible (resistant) interactions, researchers can identify genes whose expression is strongly correlated with a successful defense response. plos.org

Dual RNA-Seq, which analyzes the transcriptomes of both the host and the pathogen from the same infected tissue, provides even deeper insights. scienceasia.orgplos.org This approach has revealed that the expression of defense-related genes in rice, including phytoalexin biosynthetic genes, is more drastically upregulated in incompatible interactions. plos.org This powerful technique helps to build a comprehensive picture of the molecular dialogue during infection and highlights the critical role of phytoalexins like oryzalexin E in the rice defense arsenal.

Quantitative Trait Loci (QTL) Analysis Related to Oryzalexin Production

Biochemical and Enzymatic Characterization Techniques (e.g., Enzyme Kinetics, Substrate Specificity)

The biosynthesis of oryzalexin E in rice (Oryza sativa) is a multi-step process involving the sequential action of several enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.gov Understanding the biochemical properties and enzymatic characteristics of these proteins is fundamental to elucidating the complete metabolic pathway. Techniques such as enzyme kinetics and substrate specificity analysis have been instrumental in defining the precise roles of the enzymes responsible for oryzalexin E formation.

The key enzyme directly responsible for the synthesis of oryzalexin E is oryzalexin E synthase (CYP76M6) . mdpi.com This enzyme is a heme-thiolate monooxygenase that catalyzes the insertion of an oxygen atom into its substrate. nih.govnih.gov The biosynthetic pathway to oryzalexin E begins with the diterpene olefin precursor, ent-sandaracopimaradiene. Research has demonstrated that this precursor undergoes an initial hydroxylation at the C-3α position, a reaction catalyzed by another cytochrome P450 enzyme, CYP701A8 , to form the intermediate 3α-hydroxy-ent-sandaracopimaradiene. nih.govnih.gov

It is at this stage that the remarkable specificity of CYP76M6 becomes evident. While CYP76M6 can act on ent-sandaracopimaradiene, its more significant role is in hydroxylating the 3α-hydroxy-ent-sandaracopimaradiene intermediate. nih.gov Specifically, CYP76M6 catalyzes hydroxylation at the C-9β position of this intermediate, yielding the 3α,9β-diol known as oryzalexin E. nih.govmdpi.complos.org This demonstrates a clear substrate preference and positional specificity, which is crucial for the final structure of the phytoalexin.

This specificity is further highlighted when comparing the action of CYP76M6 with its close homolog, CYP76M8 . Both enzymes act on the same intermediate, 3α-hydroxy-ent-sandaracopimaradiene. However, while CYP76M6 hydroxylates the C-9β position, CYP76M8 hydroxylates the C-7β position, leading to the production of oryzalexin D. nih.govplos.org This functional divergence, where two related enzymes create distinct products from a common precursor, underscores the metabolic plasticity within the rice phytoalexin biosynthetic network and establishes the non-redundant roles of these enzymes. nih.govmdpi.com

Kinetic studies have provided quantitative insights into the efficiency and affinity of these enzymatic reactions. For oryzalexin E synthase (CYP76M6), key kinetic parameters have been determined, revealing its catalytic efficiency with different substrates.

EnzymeSubstrateKₘ (μM)kcat (sec⁻¹)CYP76M6 (Oryzalexin E synthase)ent-sandaracopimaradien-3β-ol170.046CYP76M6 (Oryzalexin E synthase)syn-stemodene70.020mdpi.com

These biochemical characterizations, often carried out using recombinant enzymes expressed in systems like E. coli and sophisticated analytical techniques like mass spectrometry and NMR, have been pivotal in piecing together the oryzalexin E biosynthetic pathway. nih.goviastate.edu

Future Perspectives in Enhancing Crop Resilience through Oryzalexin E Modulation and Related Metabolites

Oryzalexin E, as a diterpenoid phytoalexin, is an integral part of the rice plant's inducible defense system against pathogens. nih.govresearchgate.net The elucidation of its biosynthetic pathway and regulatory mechanisms opens up promising avenues for enhancing crop resilience. Future strategies are likely to focus on the targeted manipulation of oryzalexin E and related defense compounds to develop crops with robust and durable resistance to diseases. mdpi.comresearchgate.net

One of the most direct approaches is the use of genetic and metabolic engineering . By strategically overexpressing the genes encoding key biosynthetic enzymes, such as CYP76M6 and CYP701A8, it may be possible to increase the production of oryzalexin E upon pathogen attack, thereby bolstering the plant's defensive capacity. mdpi.comresearchgate.net Moreover, research has shown that the expression of diterpenoid phytoalexin biosynthesis genes is controlled by specific transcription factors, such as OsWRKY10. nih.govusda.gov Overexpression of these positive regulators can simultaneously upregulate multiple genes within the pathway, leading to a coordinated increase in the accumulation of several defense metabolites and conferring broad-spectrum disease resistance. nih.govusda.gov

Metabolic pathway engineering offers a more refined approach. This could involve not only the overexpression of native genes but also the introduction of exogenous genes to create novel defense compounds or optimize the production of existing ones. mdpi.comresearchgate.net For instance, expressing elicitor proteins like Harpin (encoded by the hrf1 gene) in rice has been shown to enhance resistance to bacterial blight by activating phytoalexin biosynthesis pathways. plos.org Synthetic biology and modular metabolic engineering systems, which allow for the assembly of multiple genes in a controlled manner, provide powerful tools to redesign and fine-tune these complex pathways for enhanced phytoalexin output. nih.gov

Future research will also delve deeper into the signaling networks that trigger phytoalexin biosynthesis. usda.govnih.gov The production of these compounds is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or other stress signals, which activate complex signaling cascades, including MAPK pathways. usda.gov Understanding how these signals are perceived and transduced to activate transcription factors and biosynthetic genes is crucial. Manipulating key components of these signaling pathways could allow for a faster and stronger defense response, effectively priming the plant against infection.

Finally, the knowledge gained from studying the oryzalexin E pathway in rice could be transferred to other important crops that may lack such defense mechanisms. mdpi.com Using gene editing technologies like CRISPR/Cas9 or transgenic approaches, the essential genes for oryzalexin biosynthesis could be introduced and expressed in susceptible crop varieties, providing a novel and potent layer of protection against a range of pathogens. mdpi.comfrontiersin.org These strategies, aimed at optimizing the biosynthesis of oryzalexin E and related metabolites, hold significant promise for developing the next generation of resilient crops, contributing to global food security with reduced reliance on chemical pesticides. researchgate.net

Mentioned Compounds

Compound NameOryzalexin AOryzalexin BOryzalexin COryzalexin DOryzalexin Eent-sandaracopimaradiene3α-hydroxy-ent-sandaracopimaradienesyn-stemodeneMomilactonesPhytocassanes

Q & A

Q. What experimental approaches are used to elucidate the biosynthetic pathway of oryzalexin E in Oryza sativa?

Methodological Answer: The pathway can be mapped using isotope labeling, enzyme inhibition assays, and heterologous expression of candidate cytochrome P450 enzymes (e.g., CYP71Z6, CYP76M6) in model systems like yeast or Nicotiana benthamiana. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for tracking intermediate metabolites .

Q. How is the stereochemical configuration of oryzalexin E determined, and what analytical techniques validate its structure?

Methodological Answer: X-ray crystallography and NOESY (Nuclear Overhauser Effect Spectroscopy) NMR are employed to resolve stereochemistry. Comparative analysis with synthetic standards (e.g., stereoselective preparation of intermediates via organocatalysts) confirms absolute configuration .

Q. What in vivo/in vitro models are appropriate for studying oryzalexin E’s role in plant defense mechanisms?

Methodological Answer: Pathogen-challenged rice mutants (e.g., CYP76M6 knockouts) and cell cultures treated with elicitors (e.g., chitin) are used to quantify phytoalexin induction via LC-MS. Transcriptomics (RNA-seq) identifies co-regulated defense genes .

Advanced Research Questions

Q. How can researchers address low yields in stereoselective synthesis of oryzalexin E intermediates?

Methodological Answer: Optimize reaction conditions (solvent polarity, temperature) for organocatalytic cyclization. Compare efficiency of chiral catalysts (e.g., D-tyrosine vs. carbon dots) using kinetic studies and density functional theory (DFT) simulations to identify rate-limiting steps .

Q. What genetic and biochemical strategies resolve ambiguities in enzyme specificity during oryzalexin E biosynthesis?

Methodological Answer: Perform substrate docking assays with recombinant CYP enzymes (e.g., CYP76M6 vs. CYP76M8) and use CRISPR-edited rice lines to validate in planta activity. Phylogenetic analysis of diterpenoid synthases across Poaceae species can reveal evolutionary constraints .

Q. How should contradictory data on oryzalexin E’s biosynthetic intermediates be reconciled?

Methodological Answer: Conduct systematic reviews of existing literature (using databases like PubMed/Web of Science) and replicate experiments under standardized conditions. Use high-resolution LC-MS/MS to distinguish structurally similar metabolites (e.g., oryzalexin D vs. E) .

Q. Which quantitative methods are most reliable for measuring oryzalexin E in complex plant matrices?

Methodological Answer: Develop a stable isotope dilution assay (SIDA) with deuterated internal standards. Validate method precision via spike-recovery experiments in rice extracts and cross-validate with ELISA using polyclonal antibodies .

Q. How do structural modifications of oryzalexin E influence its bioactivity against fungal pathogens?

Methodological Answer: Synthesize analogs (e.g., hydroxylation at C-3 vs. C-9) and test antifungal activity using microbroth dilution assays. Molecular dynamics simulations predict binding affinity to fungal membrane targets (e.g., ergosterol biosynthesis enzymes) .

Q. What challenges arise in heterologous production of oryzalexin E, and how can they be mitigated?

Methodological Answer: Address enzyme incompatibility in bacterial hosts by codon optimization and co-expression of redox partners (e.g., cytochrome P450 reductases). Use metabolomic profiling to identify pathway bottlenecks .

Q. Which unexplored biological targets of oryzalexin E warrant investigation in non-plant systems?

Methodological Answer: Screen for cytotoxicity in human cancer cell lines (e.g., NCI-60 panel) and assess anti-inflammatory activity via NF-κB luciferase reporter assays. Mechanistic studies should combine transcriptomics and proteomics .

Guidelines for Rigorous Research

  • Systematic Reviews : Use PubMed/Web of Science for comprehensive literature surveys; avoid Google Scholar due to recall limitations .
  • Data Reproducibility : Archive raw NMR/LC-MS spectra in public repositories (e.g., MetaboLights) .
  • Ethical Compliance : Obtain institutional approval for genetic modification studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.